Cbr1-IN-5

CBR1 inhibition SAR 8-hydroxy-2-iminochromene derivatives

Researchers studying CBR1-mediated anthracycline metabolism require inhibitors with defined potency and validated binding mechanisms for reproducible experimental outcomes. Cbr1-IN-5 (compound 13o) addresses this need with precisely characterized pharmacology. • Defined IC50 of 0.1 µM-a moderate inhibition window enabling partial vs. complete CBR1 ablation studies in doxorubicinol/daunorubicinol cardiotoxicity models. • Validated binding interactions with active site residues Ser139, Met141, Tyr193, and Trp229, providing a clear molecular mechanism for data interpretation. • Quantified SAR reference: 2.9-fold potency difference vs. Cbr1-IN-3 (0.034 µM) enables benchmarking of novel CBR1 inhibitor scaffolds. Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.7 g/mol
Cat. No. B15135400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbr1-IN-5
Molecular FormulaC17H13ClN2O3
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N)Cl
InChIInChI=1S/C17H13ClN2O3/c18-13-6-2-1-4-11(13)9-20-17(22)12-8-10-5-3-7-14(21)15(10)23-16(12)19/h1-8,19,21H,9H2,(H,20,22)
InChIKeyMTUVBFSMPMYPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbr1-IN-5 for Research Procurement: Baseline Potency and Chemical Identity


Cbr1-IN-5 (CAS 1798284-62-4, also designated compound 13o) is a small-molecule inhibitor of human Carbonyl Reductase 1 (CBR1) [1]. It belongs to the 8-hydroxy-2-iminochromene chemical series and is chemically defined as N-[(2-Chlorophenyl)methyl]-8-hydroxy-2-imino-2H-1-benzopyran-3-carboxamide with a molecular formula of C17H13ClN2O3 and a molecular weight of 328.75 .

Why Cbr1-IN-5 Cannot Be Substituted with Generic CBR1 Inhibitors


CBR1 inhibitors exhibit substantial variability in potency, selectivity profile, and molecular mechanism that directly impacts experimental outcomes. The 8-hydroxy-2-iminochromene series, from which Cbr1-IN-5 is derived, includes compounds with IC50 values spanning over an order of magnitude (from 0.034 µM to >10 µM) [1]. Simple potency comparisons are insufficient for compound selection; off-target activity against the CBR3 isozyme and other SDR superfamily enzymes (AKR1B1, AKR1B10, AKR1C1, AKR1C2, AKR1C4, DCXR, DHRS4) varies dramatically even among structurally similar analogs [1]. The specific positioning of the 2-chlorobenzylamide moiety in Cbr1-IN-5 determines its unique binding interactions with CBR1 active site residues (Ser139, Met141, Tyr193, Trp229), which cannot be assumed for any other compound in this or different chemical classes [1].

Cbr1-IN-5 Product-Specific Quantitative Evidence Guide for Procurement Decisions


Cbr1-IN-5 vs. Cbr1-IN-3: Differential Potency for CBR1 Inhibition

Cbr1-IN-5 (compound 13o) demonstrates a 2.9-fold lower CBR1 inhibitory potency compared to the most potent analog in the same series, Cbr1-IN-3 (compound 13h). This quantified difference is critical for experimental design where a specific potency window is required rather than maximal inhibition [1].

CBR1 inhibition SAR 8-hydroxy-2-iminochromene derivatives

Cbr1-IN-5 Potency vs. Flavonoid-Class CBR1 Inhibitors: A Quantitative Baseline

Cbr1-IN-5 exhibits an IC50 of 0.1 µM against CBR1 [1]. The broader class of flavonoid-based CBR1 inhibitors demonstrates a wide potency range, with reported IC50 values spanning from 0.67 µM to 68 µM across various structurally distinct flavonoids [2]. This positions Cbr1-IN-5 at the more potent end of the inhibitor spectrum compared to the flavonoid class as a whole, though direct comparisons to specific flavonoids are not available .

CBR1 inhibition flavonoids comparative pharmacology

Cbr1-IN-5 vs. Hydroxy-PP-Me: Sub-Micromolar Potency Comparison

Cbr1-IN-5 (IC50 = 100 nM) exhibits 7.6-fold greater CBR1 inhibitory potency compared to Hydroxy-PP-Me (IC50 = 759 nM), a structurally distinct CBR1 inhibitor used in apoptosis studies [1]. This quantitative difference is significant for experimental designs where CBR1 inhibition threshold requirements are known or being established.

CBR1 inhibition apoptosis modulation comparative potency

Optimal Research Application Scenarios for Cbr1-IN-5 Based on Quantitative Evidence


Anthracycline Cardiotoxicity Mitigation Studies Requiring Moderate CBR1 Inhibition

Cbr1-IN-5 is suitable for adjuvant therapy studies aimed at reducing anthracycline-induced cardiotoxicity when complete CBR1 ablation is not required. Its IC50 of 0.1 µM [1] provides a moderate inhibition window compared to the more potent Cbr1-IN-3 (0.034 µM) [1], allowing researchers to evaluate whether partial CBR1 inhibition is sufficient to reduce cardiotoxic doxorubicinol/daunorubicinol formation while preserving beneficial CBR1-mediated metabolic functions [2]. The compound's 8-hydroxy-2-iminochromene scaffold binds to critical active site residues (Ser139, Met141, Tyr193, Trp229) [1], providing a defined molecular mechanism for interpretation of results.

Structure-Activity Relationship (SAR) Studies in CBR1 Inhibitor Development

Cbr1-IN-5 serves as a reference compound for SAR studies investigating the impact of N-substituent variations on CBR1 inhibitory potency. The 2.9-fold potency difference between Cbr1-IN-5 (2-chlorobenzylamide; IC50 = 0.1 µM) and Cbr1-IN-3 (2-chlorophenylamide; IC50 = 0.034 µM) [1] provides a quantifiable SAR data point demonstrating that the benzylamide spacer reduces potency relative to the direct phenylamide linkage. This established SAR relationship makes Cbr1-IN-5 valuable as a control or benchmark when exploring novel CBR1 inhibitor scaffolds [1].

Comparative CBR1 Inhibitor Profiling Across Chemical Classes

Cbr1-IN-5 is appropriate for studies requiring cross-class comparison of CBR1 inhibition mechanisms. Its potency (0.1 µM) [1] positions it as a mid-range benchmark between the more potent 8-hydroxy-2-iminochromene derivative Cbr1-IN-3 (0.034 µM) [1] and the less potent flavonoid-class inhibitors (range 0.67–68 µM) [2] and Hydroxy-PP-Me (0.759 µM) . This potency positioning facilitates experimental designs that evaluate concentration-dependent or scaffold-dependent effects on CBR1-mediated metabolic pathways, such as anthracycline detoxification or xenobiotic carbonyl reduction [1].

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